1-(2,6-Dimethylphenyl)propan-2-one: Comprehensive Physical, Chemical, and Synthetic Profiling
1-(2,6-Dimethylphenyl)propan-2-one: Comprehensive Physical, Chemical, and Synthetic Profiling
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Structural Significance
In the realm of sterically hindered arylacetones, 1-(2,6-dimethylphenyl)propan-2-one (CAS: 205826-75-1)[1][2] represents a critical, yet frequently misunderstood, building block in pharmaceutical and agrochemical development. As a Senior Application Scientist, I frequently observe a critical point of failure in early-stage drug design: the conflation of this compound with its ether-linked analog, 1-(2,6-dimethylphenoxy)propan-2-one (CAS: 53012-41-2)[3], which is the standard intermediate for the antiarrhythmic drug Mexiletine.
Unlike the phenoxy derivative, 1-(2,6-dimethylphenyl)propan-2-one features a direct carbon-carbon bond between the aromatic core and the propanone side chain. The presence of the methyl groups at the 2- and 6-positions of the phenyl ring induces severe steric hindrance, forcing the benzylic carbon and the adjacent carbonyl group out of coplanarity with the aromatic system. This orthogonal conformation fundamentally alters its physicochemical properties, reaction kinetics, and binding affinities in downstream active pharmaceutical ingredients (APIs).
Physicochemical Profiling
The physical properties of 1-(2,6-dimethylphenyl)propan-2-one are dictated by the hydrophobic bulk of the dimethylphenyl group, which dominates the polar contribution of the ketone moiety.
Table 1: Structural and Physical Properties
| Property | Value | Scientific Causality / Note |
| IUPAC Name | 1-(2,6-Dimethylphenyl)propan-2-one | Standard nomenclature. |
| CAS Number | 205826-75-1[1][2] | Unique chemical registry identifier. |
| Molecular Formula | C₁₁H₁₄O | - |
| Molecular Weight | 162.23 g/mol [4] | - |
| Physical State | Colorless to pale yellow liquid | Typical for low-molecular-weight arylacetones lacking strong intermolecular hydrogen bonding. |
| Boiling Point | ~235–245 °C | Elevated relative to unsubstituted phenylacetone (214 °C) due to increased van der Waals interactions from the methyl groups. |
| Density | ~0.98–1.01 g/cm³ | Standard density range for alkylated aromatic ketones. |
| Solubility Profile | Soluble in DCM, EtOH, Et₂O; Insoluble in H₂O | The lipophilic 2,6-dimethylphenyl core prevents aqueous solvation of the carbonyl dipole. |
Chemical Reactivity Profile
The reactivity of 1-(2,6-dimethylphenyl)propan-2-one is governed by the steric shielding of the benzylic position and the electrophilicity of the carbonyl carbon. The ortho-methyl groups heavily restrict the approach of bulky nucleophiles.
Figure 1: Primary chemical reactivity pathways of 1-(2,6-Dimethylphenyl)propan-2-one.
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Reductive Amination: The ketone readily undergoes condensation with primary amines to form imines, which can be reduced to yield sterically hindered amphetamine-like derivatives.
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Alpha-Deprotonation: The alpha-methyl group (C3) is preferentially deprotonated over the benzylic carbon (C1) due to the extreme steric bulk of the 2,6-dimethylphenyl ring, directing enolate alkylation to the terminal methyl group.
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Electrophilic Aromatic Substitution (EAS): The aromatic ring is highly resistant to further EAS at the ortho positions (which are occupied). Any incoming electrophile is directed exclusively to the meta or para positions.
Synthetic Methodologies & Self-Validating Protocols
Synthesizing sterically hindered arylacetones requires bypassing the poor SN2 reactivity of 2,6-dimethylbenzyl halides. Two highly effective, field-proven methodologies are detailed below.
Workflow Visualization: Improved Meerwein Arylation
Figure 2: Step-by-step synthetic workflow via improved Meerwein arylation.
Protocol 1: Improved Meerwein Arylation (Recommended)
Based on the optimized conditions established by Li Li et al.[5].
This protocol utilizes commercially available 2,6-dimethylaniline, avoiding the need for volatile and highly lachrymatory benzyl chlorides.
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Diazotization: Dissolve 1.0 eq of 2,6-dimethylaniline in aqueous HBF₄ (48%). Cool the reaction vessel to strictly 0 °C. Slowly add 1.05 eq of aqueous NaNO₂ dropwise over 30 minutes.
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Causality: Maintaining 0 °C is critical. Diazonium salts are highly unstable; thermal energy will cause premature nitrogen gas evolution, destroying the intermediate. HBF₄ is chosen to precipitate the stable tetrafluoroborate salt.
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Radical Generation & Coupling: Isolate the diazonium salt and dissolve it in a solvent mixture containing 1.5 eq of isopropenyl acetate. Add a catalytic amount of Cu₂O (0.1 eq) and anhydrous sodium acetate (2.0 eq). Stir at 20–25 °C for 6 hours[5].
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Causality: Cu(I) acts as a single-electron transfer (SET) catalyst. It reduces the diazonium salt to a highly reactive aryl radical. This radical rapidly attacks the electron-rich double bond of the isopropenyl acetate.
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Hydrolysis & Workup: The resulting tertiary acetate intermediate is highly labile and spontaneously hydrolyzes in the presence of the aqueous workup to yield the target ketone[5]. Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol 2: Electrochemical Arylation (Green Chemistry Alternative)
Based on the electroreductive coupling pioneered by Durandetti et al.[6].
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Cell Setup: Equip an undivided electrochemical cell with a sacrificial Zinc or Aluminum anode and a carbon fiber cathode.
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Coupling: Dissolve 2,6-dimethylbromobenzene and chloroacetone in DMF containing a catalytic amount of a Nickel(II)-bipyridine complex[6].
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Electrolysis: Apply a constant current.
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Causality: The in situ electroreductive generation of Ni(0) complexes allows for the oxidative addition of the aryl bromide, followed by coupling with the alpha-chloroketone[6]. This avoids the tedious preparation of sensitive Ni(0) reagents like Ni(cod)₂.
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Analytical Characterization Standards
To ensure the integrity of the synthesized 1-(2,6-dimethylphenyl)propan-2-one, the following analytical benchmarks must be met. These self-validating data points confirm both the structure and the purity of the isolated compound.
Table 2: Expected Analytical Signatures
| Technique | Expected Signal / Peak | Structural Assignment & Causality |
| ¹H NMR (CDCl₃) | ~2.15 ppm (s, 3H) | Acetyl Methyl: Singlet due to isolation from other protons. |
| ¹H NMR (CDCl₃) | ~2.25 ppm (s, 6H) | Aromatic Methyls: Integrated for 6 protons, confirming the 2,6-disubstitution. |
| ¹H NMR (CDCl₃) | ~3.75 ppm (s, 2H) | Benzylic CH₂: Shifted downfield due to the adjacent carbonyl and aromatic ring. |
| ¹H NMR (CDCl₃) | ~7.05 ppm (m, 3H) | Aromatic Protons: Multiplet representing the meta and para protons. |
| FT-IR | ~1715 cm⁻¹ (Strong) | C=O Stretch: Confirms the presence of the unconjugated aliphatic ketone. |
| LC-MS (ESI+) | m/z 163.1 [M+H]⁺ | Molecular Ion: Confirms the exact mass of the target compound (MW: 162.23). |
Applications in Drug Development
In modern medicinal chemistry, incorporating steric bulk is a primary strategy to improve a drug's pharmacokinetic profile. 1-(2,6-Dimethylphenyl)propan-2-one serves as a critical precursor for synthesizing sterically hindered amines. The 2,6-dimethyl substitution pattern effectively shields the benzylic position from cytochrome P450-mediated oxidative metabolism (specifically benzylic hydroxylation).
By utilizing this specific ketone rather than the unsubstituted phenylacetone, drug development professionals can design APIs with significantly extended biological half-lives and reduced toxicity profiles, making it an invaluable tool in the development of next-generation CNS therapeutics and cardiovascular agents.
References
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Li, L., Chen, H., & Lin, Y. "Facile Synthesis of 1-Aryl-2-propanones from Aromatic Amine". Synthetic Communications, 37(6), 985-991, 2007. URL: [Link]
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Durandetti, M., Sibille, S., Nédélec, J. Y., & Périchon, J. "Synthesis of 1-Aryl-2-propanones by Electrochemical Arylation of alpha-chloro Ketones". Synthetic Communications, 24(2), 145-151, 1994. URL: [Link]
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- 4. Page loading... [guidechem.com]
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- 6. 1-Aryl-2-Propanones by Electrochemical Arylation of alpha-chloro Ketones - [www.rhodium.ws] [erowid.org]
